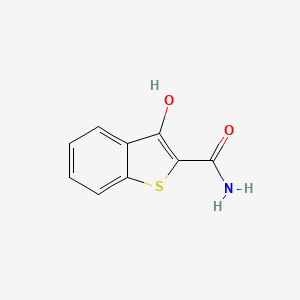

Hydroxybenzothiophene amide

Description

Historical Context of Benzothiophene (B83047) Scaffolds in Medicinal Chemistry Investigations

The journey of benzothiophene in medicinal chemistry is a long and productive one. First synthesized in the early 20th century, the benzothiophene scaffold quickly became recognized for its versatility. numberanalytics.com Its structural similarity to endogenous molecules and its ability to participate in various chemical reactions have made it a "privileged structure" in drug discovery. nih.gov Over the decades, medicinal chemists have incorporated the benzothiophene core into a wide array of therapeutic agents. Notable examples include raloxifene, a selective estrogen receptor modulator (SERM) used in the treatment of osteoporosis, and zileuton, a drug used for asthma management. researchgate.net The broad spectrum of biological activities associated with benzothiophene derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, has solidified its importance in the development of new therapeutic leads. nih.govresearchgate.netbenthamdirect.com

Evolution of Hydroxybenzothiophene Amides as Research Compounds and Probes

The evolution of hydroxybenzothiophene amides as specific tools for chemical biology research is a more recent development, building upon the rich history of the parent scaffold. The addition of the hydroxyl (-OH) and amide (-CONH-) groups provides key features for targeted biological investigation. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the amide linkage offers structural rigidity and further hydrogen bonding capabilities. These characteristics are crucial for specific binding to biological targets such as enzymes and receptors.

A significant area of research has been the development of hydroxybenzothiophene amides as kinase inhibitors. nih.govmdpi.com Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. researchgate.net Researchers have systematically modified the hydroxybenzothiophene amide scaffold to create potent and selective inhibitors of specific kinases. For instance, the strategic placement of the hydroxyl group on the benzothiophene ring was found to be a key feature for targeting multiple kinases. nih.gov By synthesizing and screening libraries of these compounds, scientists have been able to develop chemical probes that can be used to study the function of individual kinases in complex biological systems. tvarditherapeutics.com These probes are invaluable for validating new drug targets and for understanding the intricate signaling pathways that govern cellular processes.

Overview of Academic Research Trajectories and Significance

Academic research on hydroxybenzothiophene amides has largely focused on their potential as anticancer agents through the inhibition of various protein kinases. mdpi.comresearchgate.net Numerous studies have reported the design, synthesis, and biological evaluation of these compounds against a panel of cancer-relevant kinases.

A key research trajectory has been the development of multi-target kinase inhibitors. nih.govtandfonline.com The rationale behind this approach is that targeting multiple signaling pathways simultaneously may be more effective in overcoming the resistance mechanisms that often develop with single-target therapies. tandfonline.com For example, certain 5-hydroxybenzothiophene amide derivatives have been shown to inhibit several kinases involved in cancer progression, such as Dyrk1A, Dyrk1B, and Clk1. mdpi.com

Recent studies have highlighted specific compounds that exhibit potent and selective inhibition of kinases like haspin. nih.govtandfonline.com The hydrazide derivative, 16b , emerged as a potent multi-target kinase inhibitor with significant anticancer activity, particularly against glioblastoma cells. nih.govresearchgate.nettandfonline.com Another area of focus has been the structure-activity relationship (SAR) studies of these compounds. mdpi.com By systematically altering the substituents on the benzothiophene core and the amide side chain, researchers have been able to fine-tune the potency and selectivity of these inhibitors. For instance, the replacement of a 5-methoxy group with a 5-hydroxy group was found to broaden the inhibitory activity of a class of benzothiophene carboxamides to include Dyrk1A and Dyrk1B kinases. mdpi.com

The significance of this research lies in the development of novel chemical tools to probe complex biological processes and the potential for discovering new therapeutic leads. The detailed investigation of hydroxybenzothiophene amides contributes to a deeper understanding of kinase biology and provides a foundation for the rational design of next-generation cancer therapies.

Interactive Data Table of Selected this compound Derivatives and their Kinase Inhibition

| Compound | Target Kinase(s) | IC50 (nM) | Key Findings | Reference |

| 4 | Haspin | - | Selective inhibition toward haspin. | nih.gov |

| 6 | Haspin | - | Selective inhibition toward haspin. | nih.gov |

| 7 | Haspin | - | Selective inhibition toward haspin. | nih.gov |

| 10 | Haspin | - | Selective inhibition toward haspin. | nih.gov |

| 12 | Dyrk1A, Dyrk1B, Clk1, Haspin, Clk2 | - | Potent multi-kinase inhibitor with high potency across various cancer cell lines. | mdpi.comresearchgate.net |

| 17 | Dyrk1A, Dyrk1B, Clk1, Haspin, Clk2 | - | Potent multi-kinase inhibitor that induces G2/M phase cell cycle arrest and apoptosis. | mdpi.comresearchgate.net |

| 16b (hydrazide) | Clk4, DRAK1, Haspin, Clk1, Dyrk1B, Dyrk1A | 11, 87, 125.7, 163, 284, 353.3 | Potent multi-target kinase inhibitor with broad-spectrum anticancer activity. | nih.govtandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C9H7NO2S/c10-9(12)8-7(11)5-3-1-2-4-6(5)13-8/h1-4,11H,(H2,10,12) |

InChI Key |

HTILUUALMNRENB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Hydroxybenzothiophene Amides

Established Synthetic Pathways for the Hydroxybenzothiophene Core

The construction of the benzothiophene (B83047) scaffold, a fusion of benzene and thiophene rings, is the foundational step. chemicalbook.com This heteroaromatic system can be synthesized through various intramolecular cyclization reactions. chemicalbook.com

A prominent pathway to obtaining the hydroxybenzothiophene core involves the use of arylthioacetic acids. This method directly yields a hydroxylated benzothiophene structure. The sequence can be initiated by reacting a thiophenol with chloroacetic acid in a refluxing alcohol to produce an arylthioacetic acid. Subsequent cyclization of this intermediate using acetic anhydride leads to the formation of 3-hydroxybenzo[b]thiophene. chemicalbook.com

Another established route is the oxidative cyclization of α-mercaptocinnamic acid. This reaction can be carried out in an alkaline solution of potassium ferricyanide (K3Fe(CN)6) or by using iodine to afford the benzo[b]thiophene core. chemicalbook.com

Beyond traditional methods, several alternative strategies have been developed to access the benzothiophene skeleton, offering different substitution patterns and functional group tolerance.

Aryne Reactions: A one-step method involves the reaction of aryne intermediates with alkynyl sulfides. researchgate.netnih.gov This approach allows for the synthesis of a wide range of 3-substituted benzothiophenes from readily available o-silylaryl triflates and alkynyl sulfides. nih.gov

Electrophilic Cyclization: An attractive and direct method is the electrophilic cyclization of alkynyl thioanisoles. nih.gov Various electrophiles, including iodine (I2), N-Iodosuccinimide (NIS), and bromine (Br2), have been successfully employed as cyclizing agents. nih.gov More recently, environmentally benign methods using sodium halides in combination with copper(II) sulfate have been developed to generate electrophilic halogens in situ for the cyclization process. researchgate.net

Palladium- or Copper-Catalyzed Cyclization: These methods utilize transition metal catalysts to facilitate the key aryl–S bond-forming cyclization step, enabling the rapid preparation of polyfunctionalized benzothiophenes. rsc.org

Table 1: Selected Synthetic Routes to the Benzothiophene Core

| Method | Key Precursor(s) | Reagents/Conditions | Outcome | Reference(s) |

| Arylthioacetic Acid Cyclization | Thiophenol, Chloroacetic acid | 1. Refluxing alcohol2. Acetic anhydride | 3-Hydroxybenzo[b]thiophene | chemicalbook.com |

| Oxidative Cyclization | α-Mercaptocinnamic acid | Alkaline K3Fe(CN)6 or I2 | Benzo[b]thiophene | chemicalbook.com |

| Aryne Reaction | o-Silylaryl triflate, Alkynyl sulfide | CsF | 3-Substituted benzothiophene | nih.gov |

| Electrophilic Cyclization | Alkynyl thioanisole | I2, ICl, NIS, Br2, NBS | 3-Halo substituted benzothiophene | nih.gov |

| Gas Phase Cyclization | Arylmercapto acetal | ZnCl2-impregnated montmorillonite | Benzo[b]thiophene | chemicalbook.com |

Amide Bond Formation Techniques for Derivatization

The amide bond is one of the most common functionalities in bioactive molecules, and its formation is a frequently used reaction in drug discovery. nih.gov Once the hydroxybenzothiophene core is synthesized, derivatization is achieved by forming an amide bond between the hydroxyl group (or a carboxylic acid derivative of the core) and a suitable amine, or vice versa.

Conventional amide coupling involves the activation of a carboxylic acid to facilitate its reaction with an amine. nih.gov A variety of coupling reagents have been developed for this purpose.

Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide widely used for amide bond formation. nih.govpeptide.com The reaction proceeds by the carboxylic acid adding to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine to form the amide bond. luxembourg-bio.com Dicyclohexylcarbodiimide (DCC) functions similarly, but the dicyclohexylurea byproduct is insoluble in most organic solvents, which can simplify purification in solution-phase synthesis. peptide.comluxembourg-bio.com

Additives (HOBt, DMAP): To minimize side reactions and reduce racemization, especially in peptide synthesis, carbodiimide reactions are often performed with additives like 1-Hydroxybenzotriazole (HOBt). nih.govpeptide.com HOBt reacts with the O-acylisourea intermediate to form a reactive HOBt ester, which is less prone to racemization and couples efficiently with amines. nih.gov 4-(Dimethylamino)pyridine (DMAP) is often used as a catalyst, particularly for sterically hindered substrates or less reactive amines. rsc.org DMAP functions as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov A common and effective protocol for challenging couplings involves using EDC and DMAP in the presence of a catalytic amount of HOBt. nih.govresearchgate.net

Growing awareness of environmental issues has spurred the development of greener and more sustainable methods for amide synthesis that avoid hazardous reagents and minimize waste. bohrium.comresearchgate.net

Electrosynthesis: Organic electrosynthesis utilizes electricity to drive chemical reactions, replacing conventional chemical reagents. researchgate.net This approach offers significant advantages, including milder reaction conditions, enhanced selectivity, and reduced waste generation. researchgate.net One electrochemical strategy for amide synthesis involves the oxidative coupling of thiols and amines. researchgate.net A catalyst-free approach has been developed where thiocarboxylic acids are electro-oxidized to disulfide intermediates. These disulfides then react with amines to form the corresponding amides in excellent yields, showcasing a sustainable pathway for creating this crucial bond. nih.gov This method avoids the use of traditional coupling agents and excess bases, which have low atom economy and generate significant waste. bohrium.comresearchgate.net

Table 2: Comparison of Amide Bond Formation Techniques

| Technique | Reagents | Advantages | Disadvantages | Reference(s) |

| Conventional | EDC, HOBt, DMAP, DCC | Well-established, versatile, effective for many substrates | Generates stoichiometric byproducts, uses potentially hazardous reagents, low atom economy | nih.govpeptide.comluxembourg-bio.com |

| Modern (Electrosynthesis) | Electricity, Thiocarboxylic acids, Amines | "Green" and sustainable, avoids hazardous coupling agents, high atom economy, mild conditions | Requires specialized equipment, substrate scope may be different from conventional methods | bohrium.comresearchgate.netnih.gov |

Strategies for Structural Modification and Functionalization

After the formation of the core hydroxybenzothiophene amide structure, further modifications are often necessary to optimize its pharmacological properties. These strategies are central to the process of converting a lead compound into a viable drug candidate. nih.govbiomedres.us

Fragment-Based Modification: This strategy involves deconstructing the lead compound into smaller fragments and reassembling them to create new scaffolds. mdpi.com By linking different fragments via short linkers, such as amide bonds, new chemical space can be explored efficiently. mdpi.com

Simplification of Complexity: Natural products or complex lead compounds can be systematically simplified to identify the core "privileged scaffold" responsible for biological activity. This process makes the molecule easier to synthesize and allows for more targeted modifications to enhance potency and improve pharmacokinetic properties. mdpi.com

Bioisosteric Replacement: A bioisostere is a chemical substituent that can replace another group without significantly affecting the molecule's biological activity. nih.gov For instance, the amide bond itself can be replaced with other functional groups like an oxazole, oxadiazole, or 1,2,3-triazole to improve properties such as membrane permeability, metabolic stability, or to secure intellectual property. nih.gov

Functional Group Interconversion: This involves the targeted modification of functional groups on the parent molecule. For example, adding or removing bulky groups can influence drug-target interactions and metabolic stability. biomedres.us Swapping a lipophilic group for a more polar one can enhance solubility and alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. biomedres.usmdpi.com

Substituent Variations on the Benzothiophene Moiety (e.g., 5-hydroxy group replacement)

Modifications to the benzothiophene core, particularly at the 5-position, are a key strategy in the derivatization of these compounds. A common variation involves the replacement or modification of the 5-hydroxy group. For instance, the hydroxyl group can be converted to a methoxy group through a methylation reaction.

This transformation is typically achieved by reacting the 5-hydroxybenzothiophene precursor with a methylating agent, such as methyl iodide, in the presence of a suitable base. This modification from a hydroxyl to a methoxy group alters the electronic and steric properties of the benzothiophene ring, which can influence the compound's biological activity and physical characteristics. The resulting 5-methoxybenzo[b]thiophene-2-carbohydrazide can then serve as a versatile intermediate for further synthesis.

Modifications of the Amide Linker and Terminal Benzyl/Phenyl Groups

The amide linker and the terminal groups attached to it are critical components that can be systematically modified to explore structure-activity relationships (SAR). The synthesis of various N-substituted amides is generally achieved by coupling the benzothiophene carboxylic acid with a diverse range of primary or secondary amines.

A general procedure for creating these amide derivatives involves dissolving the benzothiophene carboxylic acid intermediate in a dry solvent like dimethylformamide (DMF). Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-Dimethylaminopyridine (B28879) (DMAP) are added, followed by the desired amine or aniline (B41778). This method allows for the introduction of a wide variety of terminal groups, including substituted benzyl and phenyl rings.

Research has shown that the nature of the N-substituent phenyl groups can significantly influence the biological efficacy of the resulting compounds. rsc.org For example, specific syntheses have been developed for N-benzyl-N-phenylthiophene-2-carboxamide analogues. rsc.orgprepchem.com Furthermore, more advanced strategies involve the complete bioisosteric replacement of the amide bond to improve properties like metabolic stability and cell permeability.

Modern catalytic methods, such as nickel-photoredox catalysis, offer mild conditions for the N-arylation of amides, avoiding the need for high temperatures or strong bases and allowing for the late-stage functionalization of complex molecules. chemistryviews.org

Synthesis of Hydroxybenzothiophene Hydrazide and Other Derivatives

The synthesis of hydroxybenzothiophene hydrazide represents a key step toward a different class of derivatives. The process often begins with the corresponding carboxylic acid, which is first converted to a more reactive acyl chloride.

For example, 5-methoxybenzo[b]thiophene-2-carboxylic acid can be refluxed with oxalyl chloride and a catalytic amount of DMF in a solvent like dichloromethane (DCM). The resulting acyl chloride is then reacted with hydrazine hydrate to yield the desired 5-methoxybenzo[b]thiophene-2-carbohydrazide. This hydrazide is a crucial building block for creating further derivatives, such as hydrazones.

Hydrazones are synthesized by reacting the hydrazide with various aldehydes or ketones. hygeiajournal.com Typically, the hydrazide is dissolved in a solvent like absolute ethanol, a few drops of glacial acetic acid are added as a catalyst, followed by the addition of the appropriate aldehyde. The mixture is then refluxed to produce the final hydrazoneamide derivative. nih.gov This reaction is a versatile method for introducing a wide array of substituents. nih.govuobaghdad.edu.iqchemmethod.comnih.gov

Table 1: Examples of Synthesized Benzo[b]thiophene Acylhydrazone Derivatives

| Compound ID | Aldehyde Used for Synthesis | Yield (%) | Physical State |

|---|---|---|---|

| I.b | 4-(Dimethylamino)benzylidene | 45% | Yellow Solid |

| I.d | Pyridin-3-ylmethylene | 67% | White Powder |

| I.e | Pyridin-4-ylmethylene | 30% | Light-yellow Powder |

| I.n | 3-Carboxybenzylidene | 85% | White Powder |

This table is generated based on data from a study on benzo[b]thiophene acylhydrazones, which are structurally related to the discussed derivatives. nih.gov

Advanced Purification and Characterization Techniques for Research Compounds

The purification and structural confirmation of synthesized hydroxybenzothiophene amides and their derivatives are essential to ensure the reliability of research findings.

Purification: Following synthesis, the crude product is often a mixture containing unreacted starting materials, reagents, and byproducts. The most common method for purifying these research compounds is silica gel column chromatography . uchile.cl This technique separates compounds based on their polarity, allowing for the isolation of the target molecule with high purity. The choice of solvent system (eluent) is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). chemmethod.com In some cases, particularly for crystalline solids, recrystallization can be an effective alternative or supplementary purification step. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities in the solution.

Characterization: Once purified, the structural integrity of the compound must be confirmed. A combination of spectroscopic techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are fundamental for elucidating the molecular structure. 1H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. nih.gov 13C-NMR provides information about the carbon skeleton of the molecule. nih.govuchile.cl

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its elemental composition, often through high-resolution mass spectrometry (HRMS). nih.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also used to confirm purity and molecular weight. eurekaselect.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl (C=O) of the amide and the N-H bond. uchile.cl

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, providing further confirmation of the empirical formula. uchile.cl

Together, these purification and characterization techniques ensure that the synthesized this compound derivatives are of high purity and that their chemical structures are correctly identified.

Structure Activity Relationship Sar Studies in Kinase Inhibition by Hydroxybenzothiophene Amides

Ligand-Target Interactions with Kinase Active Sites

Hydroxybenzothiophene amides have demonstrated inhibitory activity against several kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A), Dyrk1B, Cdc2-like kinase 1 (Clk1), Clk2, Clk4, Haspin, and Death-associated protein kinase-related apoptosis-inducing protein kinase 1 (DRAK1). nih.govnih.govtandfonline.com The core of their inhibitory action lies in the specific molecular interactions formed within the ATP-binding pocket of these enzymes.

The binding of hydroxybenzothiophene amides to the kinase active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. The benzothiophene (B83047) scaffold itself fits into the narrow ATP-binding pocket, engaging in hydrophobic interactions similar to the adenine ring of ATP. nih.gov A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region, a short, flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. nih.govresearchgate.net This hinge region typically provides a backbone amide donor and two carbonyl acceptors for hydrogen bonding. nih.gov The amide linker and the 5-hydroxy group on the benzothiophene core are crucial for establishing these anchoring hydrogen bonds, orienting the inhibitor within the active site for optimal interaction.

Specific functional groups on the hydroxybenzothiophene amide scaffold play a pivotal role in determining both the potency and the selectivity of kinase inhibition. A prime example is the 5-hydroxy group on the benzothiophene ring. nih.govmdpi.com

The modification of a 5-methoxybenzothiophene-2-carboxamide scaffold to a 5-hydroxybenzothiophene core was a key strategy in broadening the inhibitory profile. nih.govmdpi.comresearchgate.net While the 5-methoxy derivatives were selective for Clk1, the introduction of the 5-hydroxy group enabled additional hydrogen bond interactions within the kinase active site. nih.govmdpi.com This modification broadened the inhibitory effect to include Dyrk family kinases, such as Dyrk1A and Dyrk1B, leading to the development of group-selective inhibitors. nih.govmdpi.comdntb.gov.ua This demonstrates that a single, well-placed functional group capable of hydrogen bonding can significantly alter the selectivity profile of an inhibitor. Good inhibitory effects against Dyrk1A have been observed for compounds containing a 5-hydroxy group. rsc.org

Impact of Amide Linker and Substituent Patterns on Kinase Inhibition Profiles

The nature of the linker between the hydroxybenzothiophene core and the terminal substituent, as well as the substitution patterns on the aromatic rings, profoundly influences the kinase inhibition profile.

The conformational flexibility of the inhibitor molecule, particularly around the amide linker, can influence its ability to fit into the specific three-dimensional architecture of different kinase active sites. While detailed studies on the conformational preferences of hydroxybenzothiophene amides are emerging, it is understood that the ability of a molecule to adopt a favorable conformation for binding is critical for its potency and selectivity. researchgate.net The linker's length and rigidity can dictate the orientation of the terminal substituent, allowing it to access and interact with specific sub-pockets within the kinase active site, thereby driving selectivity for one kinase over another.

A key goal in the development of hydroxybenzothiophene amides has been the creation of group-selective inhibitors that can target multiple, closely related kinases implicated in a disease pathway, such as Dyrk1A, Dyrk1B, and Clk1. nih.govmdpi.com This multi-targeting approach is considered a promising strategy for complex diseases like cancer. nih.govtandfonline.com The SAR studies have shown that modifying the amide linker is a successful strategy to achieve this. For instance, extending the simple amide function to a hydrazide linker was found to significantly boost the inhibitory activity against Clk1, Dyrk1A, and Haspin simultaneously. nih.gov This suggests that the hydrazide linker provides an optimal geometry and set of hydrogen bonding capabilities to engage with the active sites of this group of kinases.

Exploration of Benzyl Moiety and Other Terminal Group Modifications on Inhibitory Potency

Modifications to the terminal group, often a benzyl or other substituted phenyl moiety, are critical for fine-tuning the inhibitory potency. The substituents on this terminal ring explore different regions of the ATP binding site, and their nature can dramatically affect the compound's activity.

For example, in one series of 5-hydroxybenzothiophene amides, expanding the amide with various mono-substituted phenyl rings led to derivatives that were largely inactive against Clk1 and Dyrk1A but showed selective inhibition of Haspin. nih.gov Specifically, compounds with hydroxy, methoxy, or fluoro substituents in the meta or para positions were active against Haspin, while bulkier, electron-withdrawing chloro groups at the same positions abolished this activity. nih.gov

Further extension of the linker to a hydrazide and modification of the terminal phenyl ring led to the identification of highly potent multi-kinase inhibitors. nih.gov Compound 16b , a m-fluorophenyl hydrazide derivative, emerged as a particularly potent and balanced inhibitor of multiple kinases. nih.govtandfonline.com This compound displayed IC₅₀ values in the nanomolar range against a panel of kinases, highlighting the successful optimization of the terminal group. nih.govtandfonline.comnih.gov In contrast, replacing the fluoro substituent with a chloro group significantly reduced the activity against the tested kinases. nih.gov This underscores the sensitivity of kinase inhibition to subtle changes in the electronic and steric properties of the terminal group.

Data on Kinase Inhibition by Hydroxybenzothiophene Derivatives

The following tables summarize the inhibitory activity (IC₅₀ values) of selected this compound and hydrazide derivatives against a panel of kinases, illustrating the structure-activity relationships discussed.

Table 1: Inhibitory Activity of Selected 5-hydroxybenzothiophene Amide Derivatives Data sourced from a study on multi-kinase inhibitors. The table shows selective inhibition towards Haspin kinase by certain amide derivatives.

| Compound | R-Group (Substituted Phenyl) | Haspin IC₅₀ (nM) |

|---|---|---|

| 4 | 4-hydroxyphenyl | ~600-800 |

| 6 | 4-methoxyphenyl | ~600-800 |

| 7 | 3-hydroxyphenyl | ~600-800 |

| 10 | 3-fluorophenyl | ~600-800 |

| 11 | 3-chlorophenyl | No Inhibition |

Source: nih.gov

Table 2: Inhibitory Activity of Potent 5-hydroxybenzothiophene Hydrazide Derivative 16b Data for compound 16b, which features a hydrazide linker and a meta-fluorophenyl terminal group, demonstrating potent, multi-targeted kinase inhibition.

| Kinase | IC₅₀ (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Source: nih.govtandfonline.com

Effects of Halogenation (e.g., difluoro derivatives)

The introduction of halogen atoms, particularly fluorine and chlorine, onto the phenyl ring of hydroxybenzothiophene amides has been shown to significantly modulate their kinase inhibitory activity. Research has demonstrated that both the type of halogen and its position on the phenyl ring are critical determinants of potency and selectivity.

Generally, extending the amide function of the core structure to a hydrazide linker was found to boost the inhibitory activity against multiple kinases, including Clk1, Dyrk1A, and haspin. nih.gov Within this hydrazide series, halogen substitution on the phenyl ring played a pivotal role. For instance, the meta-fluorophenyl hydrazide derivative, compound 16b , emerged as a particularly potent multi-target kinase inhibitor. nih.gov

Further exploration of di-halogenation led to the synthesis of the 3,5-difluorophenyl hydrazide derivative, 18b . This compound exhibited potent inhibition of Clk1 and Dyrk1A but was inactive against haspin. nih.gov This highlights the nuanced effect of multiple halogen substitutions on kinase selectivity.

In contrast, the replacement of fluorine with chlorine atoms resulted in a significant reduction in inhibitory activity against the tested kinases. nih.gov Specifically, the chloro-substituted compounds 13b and 19b were considerably less active than their fluoro- and difluoro-counterparts, 16b and 18b , respectively. nih.gov This suggests a preference for the electronic properties and smaller size of fluorine in the binding pocket of these kinases.

| Compound | Substitution | Clk1 (% inh @ 1µM) | Dyrk1A (% inh @ 1µM) | Haspin (% inh @ 1µM) |

|---|---|---|---|---|

| 16b | m-fluorophenyl | 71 | 58 | 61 |

| 18b | 3,5-difluorophenyl | 81 | 69 | 10 |

| 13b | m-chlorophenyl | 7 | ni | 7 |

| 19b | 3,5-dichlorophenyl | 10 | ni | 10 |

ni: no inhibition. Data is presented as percent inhibition at a 1µM concentration. nih.gov

Steric and Electronic Influences of Phenyl Ring Substituents

The steric bulk and electronic properties of substituents on the phenyl ring of hydroxybenzothiophene amides have a profound impact on their kinase inhibitory profile. A series of derivatives with various mono-substituted phenyl rings revealed that these modifications could steer the compounds towards selective inhibition of specific kinases. nih.gov

For instance, derivatives bearing meta and/or para substituted hydroxy, methoxy, or fluoro groups demonstrated selective inhibition of haspin kinase, with IC50 values in the range of approximately 600–800 nM. nih.gov This indicates that substituents with hydrogen bond donating or accepting capabilities, and a moderate size, are well-tolerated at these positions for haspin inhibition.

Conversely, the introduction of bulkier, electron-withdrawing groups, such as meta-chloro or para-chloro substituents, led to a loss of haspin inhibitory activity. nih.gov This suggests that steric hindrance and/or unfavorable electronic interactions within the haspin active site may be introduced by these larger halogen atoms.

| Compound | Substitution | Haspin IC50 (nM) |

|---|---|---|

| 4 | p-hydroxyphenyl | ~600-800 |

| 6 | p-methoxyphenyl | ~600-800 |

| 7 | m-methoxyphenyl | ~600-800 |

| 10 | m-fluorophenyl | ~600-800 |

| 11 | m-chlorophenyl | Inactive |

| 12 | p-chlorophenyl | Inactive |

IC50 values are approximated based on the source. nih.gov

Elucidation of Key Structural Features for Enhanced Kinase Selectivity and Potency

Through comprehensive SAR studies, several key structural features have been identified that are crucial for enhancing the kinase selectivity and potency of hydroxybenzothiophene amides.

A primary determinant of multi-target kinase inhibition is the 5-hydroxy group on the benzothiophene core. nih.gov This functional group is considered a key feature for the activity of this class of compounds against multiple kinases.

Furthermore, the nature of the linker between the benzothiophene core and the phenyl ring is critical. Extending the amide function to a hydrazide linker was a pivotal modification that generally boosted the inhibitory activity against a panel of kinases including Clk1, Dyrk1A, and haspin. nih.gov

Within the hydrazide series, the substitution pattern on the terminal phenyl ring allows for the fine-tuning of potency and selectivity. The m-fluorophenyl hydrazide derivative (16b) stands out as the most potent and balanced multi-target kinase inhibitor identified in the series. nih.gov It displayed significant inhibitory activity against a range of kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. nih.govtandfonline.com This highlights the importance of a small, electronegative substituent at the meta position for achieving broad-spectrum kinase inhibition with this scaffold.

| Kinase | IC50 (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Data obtained from a study on 5-hydroxybenzothiophene derivatives. nih.govtandfonline.com

Molecular Mechanisms of Action in Cellular and Biochemical Research Systems

Kinase Inhibition Profiles and Specificity

Hydroxybenzothiophene amides have emerged as a significant class of compounds in biochemical research, primarily due to their potent and often selective inhibition of various protein kinases. These enzymes play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The therapeutic potential of hydroxybenzothiophene amides lies in their ability to target these key regulatory proteins.

Research has demonstrated that derivatives of 5-hydroxybenzothiophene can act as multi-target kinase inhibitors. nih.gov One notable derivative, a hydrazide known as 16b, has shown potent inhibition against a panel of kinases. Its inhibitory concentrations (IC50) were recorded at 11 nM for Clk4, 87 nM for DRAK1, 125.7 nM for haspin, 163 nM for Clk1, 284 nM for Dyrk1B, and 353.3 nM for Dyrk1A. nih.gov This broad-spectrum activity is significant, as targeting multiple kinases simultaneously can be an effective strategy against complex diseases like cancer. nih.gov

In contrast to the multi-kinase inhibition profile of the hydrazide derivative, some 5-hydroxybenzothiophene amide derivatives exhibit more selective inhibition, primarily targeting haspin kinase. nih.gov Another derivative, a Weinreb amide referred to as compound 25, was found to be a potent inhibitor of Clk1 but demonstrated considerably less activity against Dyrk1A and Dyrk1B, suggesting its potential as a lead for developing selective Clk1 inhibitors.

The dual inhibition of both Clk and Dyrk family kinases is a recurring theme with certain hydroxybenzothiophene structures. For instance, TG003 is a known dual inhibitor of Clks and Dyrk1A. Similarly, some 5-hydroxybenzoheterocyclic inhibitors have been developed as dual inhibitors of these kinase families, which are involved in the regulation of pre-mRNA splicing.

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| Hydrazide derivative 16b | Clk4 | 11 |

| DRAK1 | 87 | |

| Haspin | 125.7 | |

| Clk1 | 163 | |

| Dyrk1B | 284 | |

| Dyrk1A | 353.3 |

The primary mechanism by which hydroxybenzothiophene amides inhibit kinase activity is through ATP-competitive inhibition. nih.gov Protein kinases possess a structurally conserved catalytic core with a binding pocket for ATP, the phosphate donor for the phosphorylation reaction. nih.gov ATP-competitive inhibitors function by occupying this ATP-binding site, thereby preventing the kinase from binding to ATP and carrying out its catalytic function of phosphorylating downstream substrates. nih.gov The efficacy of these inhibitors is often determined by their affinity for the ATP pocket of the target kinase. The development of these compounds frequently involves optimizing their structure to achieve high potency and selectivity for the intended kinase target(s).

Modulation of Intracellular Processes in In Vitro Models

The kinase inhibitory activity of hydroxybenzothiophene amides translates into significant effects on cellular processes. In vitro studies using various cell lines have elucidated their ability to interfere with cell cycle progression and induce programmed cell death.

A key effect of certain hydroxybenzothiophene derivatives on cancer cells is the induction of cell cycle arrest, specifically at the G2/M transition. nih.govresearchgate.net The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. The G2/M checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. By arresting cells in the G2/M phase, these compounds can halt the proliferation of cancer cells. mdpi.com For example, the multi-kinase inhibitor 16b was found to induce G2/M cell cycle arrest in U87MG glioblastoma cells. nih.govresearchgate.net This effect is a common consequence of inhibiting kinases that are essential for mitotic entry and progression.

In addition to halting cell cycle progression, hydroxybenzothiophene amides have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Apoptosis is a natural and essential process for removing damaged or unwanted cells. Many anti-cancer therapies aim to trigger this pathway in malignant cells. The induction of apoptosis by these compounds is a direct consequence of their kinase inhibition, which disrupts signaling pathways critical for cell survival.

The apoptotic process induced by hydroxybenzothiophene derivatives involves the modulation of key regulatory proteins. This includes the activation of caspases, a family of proteases that execute the apoptotic program. A crucial executioner caspase is caspase-3, and its cleavage is a hallmark of apoptosis.

Furthermore, these compounds have been observed to alter the balance of Bcl-2 family proteins, which are central regulators of the intrinsic apoptotic pathway. nih.gov Specifically, they can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. ijper.org An increased Bax/Bcl-2 ratio is a strong indicator of apoptosis induction, as it promotes the permeabilization of the mitochondrial membrane and the release of pro-apoptotic factors. researchgate.net The modulation of these apoptotic markers confirms that hydroxybenzothiophene amides can effectively trigger the cellular machinery for programmed cell death. nih.gov

Inhibition of Cell Migration in Research Assays

In laboratory settings, certain derivatives of hydroxybenzothiophene have been shown to inhibit the migration of cancer cells. Specifically, a 5-hydroxybenzothiophene hydrazide derivative, identified as compound 16b, has demonstrated the ability to inhibit migration in U87MG glioblastoma cells. nih.govtandfonline.comnih.gov This inhibition of cell motility is a key finding in cancer research, as cell migration is a critical process in tumor invasion and metastasis. frontiersin.org The capacity of cancer cells to move and spread is often linked to poor prognosis, making the study of migration inhibitors a significant area of investigation. frontiersin.orgresearchgate.net Research on compounds that can impede these migratory processes is fundamental to understanding potential mechanisms for controlling cancer dissemination. frontiersin.orgresearchgate.net

Modulation of Pre-mRNA Splicing

Hydroxybenzothiophene derivatives have been identified as modulators of precursor messenger RNA (pre-mRNA) splicing. nih.gov This process is a crucial step in gene expression where non-coding regions (introns) are removed and coding regions (exons) are joined together. nih.govoligotherapeutics.orgdundee.ac.uk The regulation of pre-mRNA splicing is largely controlled by the phosphorylation of serine and arginine-rich (SR) proteins. nih.gov

Certain kinases, particularly Cdc2-like kinases (Clks) and dual-specificity tyrosine-regulated kinases (Dyrks), are responsible for phosphorylating these SR proteins. nih.govnih.gov This phosphorylation event activates the SR proteins, allowing them to facilitate the recognition of splice sites within the pre-mRNA. nih.gov Research has shown that hydroxybenzothiophene-based compounds can act as dual inhibitors of Clk1 and Dyrk1A. nih.govnih.gov By inhibiting these kinases, the compounds can interfere with the normal splicing process, presenting a pharmacological method for correcting aberrant splicing patterns observed in various diseases. nih.gov Studies suggest that the dual inhibition of both Clk1 and Dyrk1A enhances the efficacy of pre-mRNA splicing modulation. nih.gov

Downstream Signaling Pathways and Cellular Networks Affected by Kinase Inhibition

The inhibition of multiple kinases by hydroxybenzothiophene derivatives can impact a variety of downstream signaling pathways and cellular networks. nih.gov In cancer, tumor cells can develop resistance to single-target kinase inhibitors by upregulating alternative kinases that activate the same downstream pathways. nih.gov Therefore, multi-target inhibitors that simultaneously block several cancer-relevant targets are under investigation. nih.govtandfonline.comnih.gov

A 5-hydroxybenzothiophene hydrazide derivative, compound 16b, has been identified as a multi-target kinase inhibitor, affecting a range of kinases as detailed in the table below. nih.govtandfonline.com

| Kinase Target | IC₅₀ (nM) |

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values for compound 16b against various kinases, indicating its multi-target inhibition profile. nih.govtandfonline.com

By inhibiting these kinases, the compound disrupts the signaling cascades they control, which can affect cell proliferation, survival, and other critical cellular functions. nih.govnih.gov

Investigation of Phosphorylation Events and Protein Expression Changes

The kinase inhibitory action of hydroxybenzothiophene amides and their derivatives directly interferes with specific phosphorylation events. nih.gov Kinase inhibitors can cause a decrease in the phosphorylation of direct protein targets. nih.gov For instance, several 5-hydroxybenzothiophene amide derivatives selectively inhibit the kinase Haspin. nih.govtandfonline.com A primary function of Haspin is the phosphorylation of Histone H3 at the Threonine 3 position (H3T3), a key event in mitosis. nih.gov Inhibition of Haspin by these compounds would therefore be expected to reduce this specific phosphorylation event.

Furthermore, the inhibition of Clk1 and Dyrk1A by hydroxybenzothiophene derivatives leads to a reduction in the phosphorylation of SR proteins involved in pre-mRNA splicing. nih.gov This alteration in phosphorylation status is the direct mechanism by which these compounds modulate splicing. In addition to phosphorylation changes, these compounds can also affect protein expression levels. The derivative compound 16b has been observed to induce apoptosis by modulating apoptotic markers, which points to changes in the expression of proteins that regulate programmed cell death. nih.govtandfonline.comnih.gov

Interplay with Other Cellular Regulatory Pathways

The effects of hydroxybenzothiophene derivatives extend to several interconnected cellular regulatory pathways, primarily through the inhibition of key kinases. nih.gov

Cell Cycle Regulation: The derivative compound 16b has been shown to induce G2/M cell cycle arrest in U87MG cells. nih.govtandfonline.com This indicates an interference with the molecular checkpoints that control the progression of cells from the G2 phase into mitosis.

Apoptosis: The same compound also induces programmed cell death, or apoptosis. nih.govtandfonline.comnih.gov This demonstrates an interplay with the intrinsic or extrinsic apoptotic pathways, which are critical for eliminating damaged or cancerous cells.

Mitotic Regulation: The inhibition of the kinase Haspin by hydroxybenzothiophene amides and related derivatives directly impacts the regulation of mitosis. nih.gov Haspin plays a central role in ensuring proper chromosome alignment and segregation during cell division. nih.gov By targeting Haspin, these compounds can disrupt chromosomal stability and interfere with cell proliferation. nih.gov

Computational and Chemoinformatic Approaches in Research Design and Analysis

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule ligand, such as a hydroxybenzothiophene amide derivative, will bind to the active site of a target protein, typically a kinase.

Molecular docking studies have been instrumental in elucidating the binding modes of hydroxybenzothiophene amides within the ATP-binding pocket of various kinases. These studies predict that the benzothiophene (B83047) core acts as a scaffold, positioning the amide and hydroxyl functionalities to form key interactions with the kinase active site. The 5-hydroxy group is particularly significant, as it has the potential to form additional hydrogen bond interactions compared to a methoxy group, potentially broadening the inhibitory effect across different kinases. mdpi.com

Docking programs calculate a scoring function to estimate the binding affinity of the ligand for the protein. This score is a valuable metric for ranking different this compound derivatives and prioritizing them for synthesis and biological testing. A lower docking score generally indicates a more favorable binding interaction.

Table 1: Predicted Binding Affinities of Hypothetical this compound Derivatives against a Target Kinase

| Compound | Docking Score (kcal/mol) | Predicted Ki (nM) |

|---|---|---|

| HBA-1 | -9.8 | 50 |

| HBA-2 | -9.5 | 75 |

| HBA-3 | -9.2 | 120 |

| HBA-4 | -8.9 | 200 |

This table is for illustrative purposes to demonstrate the type of data generated from molecular docking studies.

A crucial outcome of molecular docking is the identification of specific amino acid residues within the kinase active site that are critical for ligand binding. For kinase inhibitors, the hinge region is of paramount importance, as it forms key hydrogen bonds with the inhibitor. desy.denih.gov In the case of hydroxybenzothiophene amides, docking studies would predict interactions with backbone atoms of conserved residues in the hinge region, such as the amide nitrogen and carbonyl oxygen of amino acids like cysteine and glutamate.

Beyond the hinge region, other residues contribute to the binding affinity through various non-covalent interactions:

Hydrogen Bonds: The 5-hydroxy group and the amide moiety of the this compound are predicted to be key hydrogen bond donors and acceptors, interacting with polar residues in the active site.

Hydrophobic Interactions: The aromatic benzothiophene ring system is expected to engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine, which often line the ATP-binding pocket.

Pi-Stacking Interactions: The aromatic nature of the benzothiophene core allows for favorable pi-stacking interactions with the side chains of aromatic amino acids like phenylalanine and tyrosine.

Understanding these critical interactions provides a roadmap for the rational design of more potent and selective inhibitors. For instance, modifying the substituents on the amide nitrogen can be guided by the desire to form additional favorable contacts with specific residues in the active site.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

For hydroxybenzothiophene amides, MD simulations can be used to:

Assess Binding Stability: By running simulations of the docked complex, researchers can determine if the predicted binding mode is stable over time. The ligand should remain in the active site and maintain its key interactions with the critical amino acid residues.

Analyze Conformational Changes: MD simulations can reveal how the binding of a this compound derivative may induce conformational changes in the kinase. These changes can be crucial for the inhibitory mechanism.

Characterize Water-Mediated Interactions: The simulations explicitly include water molecules, allowing for the study of their role in mediating interactions between the ligand and the protein.

Calculate Binding Free Energies: More advanced MD simulation techniques can be used to calculate the binding free energy of the ligand, providing a more accurate prediction of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com

For a series of this compound derivatives, a QSAR model can be developed to predict their kinase inhibitory potency (e.g., IC50 values). This involves calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed biological activity. mdpi.com

A robust QSAR model can be a powerful predictive tool, allowing researchers to:

Estimate the kinase inhibitory potency of newly designed hydroxybenzothiophene amides before they are synthesized.

Prioritize synthetic efforts on the most promising candidates.

Gain insights into the structural features that are most important for activity.

Table 2: Example Dataset for a QSAR Study of Hydroxybenzothiophene Amides against a Target Kinase

| Compound | IC50 (nM) nih.gov | Log(1/IC50) | Molecular Weight | LogP | Number of H-Bond Donors |

|---|---|---|---|---|---|

| HBA-amide 4 | 150 | 6.82 | 299.32 | 3.1 | 2 |

| HBA-amide 6 | 210 | 6.68 | 299.32 | 3.1 | 2 |

| HBA-amide 7 | 180 | 6.74 | 313.35 | 3.4 | 1 |

| HBA-amide 10 | 250 | 6.60 | 329.35 | 3.7 | 1 |

This table presents a selection of real and hypothetical data to illustrate the inputs for a QSAR model. The biological activity is typically converted to a logarithmic scale.

A key outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on the biological activity. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For hydroxybenzothiophene amides, electronic descriptors related to the hydrogen bonding capacity of the hydroxyl and amide groups would likely be important.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The size and shape of the substituent on the amide nitrogen would be a critical steric factor.

Topological Descriptors: These are numerical indices that describe the connectivity of atoms in the molecule.

By identifying the key molecular descriptors, QSAR models provide valuable insights into the structure-activity relationships of hydroxybenzothiophene amides, guiding the design of new derivatives with enhanced kinase inhibitory potency.

Derivatives and Analogs in Diverse Academic Research Applications

Exploration of Hydroxybenzothiophene Scaffolds in Broad Chemical Biology Contexts

The hydroxybenzothiophene scaffold has emerged as a privileged structure in chemical biology and medicinal chemistry, particularly in the pursuit of novel therapeutic agents. Its utility is rooted in its structural features, which allow for diverse chemical modifications, enabling the fine-tuning of biological activity. Researchers have increasingly explored derivatives of this scaffold for their potential to interact with a variety of biological targets, most notably protein kinases, which are crucial regulators of cellular processes.

The core concept driving this exploration is the principle of polypharmacology, where a single molecule is designed to interact with multiple targets simultaneously. nih.gov This approach is particularly relevant in complex diseases like cancer, where therapeutic resistance often undermines the efficacy of single-target agents. nih.govtandfonline.com The hydroxybenzothiophene core serves as a versatile foundation for developing multi-target inhibitors. For instance, research has focused on 5-hydroxybenzothiophene derivatives as effective multi-target kinase inhibitors. nih.govtandfonline.com These compounds have been shown to exhibit notable growth inhibitory activity across different cancer cell lines, underscoring the scaffold's potential in oncology research. nih.govtandfonline.com The development of these molecules illustrates a strategic shift towards therapies that can combat the multifactorial nature of diseases by modulating several key cellular pathways at once. nih.gov

Design and Synthesis of Hybrid Compounds Incorporating Hydroxybenzothiophene Moieties

The synthesis of hydroxybenzothiophene amide derivatives is a key area of investigation, allowing for the creation of diverse compound libraries for biological screening. The design of these molecules often involves coupling the core hydroxybenzothiophene structure with various amine or aniline (B41778) moieties to explore the structure-activity relationship (SAR).

A general synthetic route for 5-hydroxybenzo[b]thiophene-2-amide derivatives involves several steps. Typically, a carboxylic acid intermediate of the benzothiophene (B83047) core is activated before being reacted with an amine. A common procedure involves dissolving the benzothiophene carboxylic acid intermediate in a dry solvent like dimethylformamide (DMF). nih.gov Activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are added. nih.gov Following a short activation period, the desired amine or aniline is introduced to the reaction mixture, which is then stirred overnight at room temperature to form the amide bond. nih.gov

Further modifications can be made to the core structure. For example, hydrazide derivatives can be synthesized, which have shown potent biological activity. nih.gov Additionally, other hybrid compounds, such as 5-methoxybenzo[b]thiophene-2-hydrazoneamide derivatives, can be prepared by reacting a hydrazide intermediate with an appropriate aldehyde under reflux conditions, often with a catalytic amount of acetic acid. nih.gov The hydroxyl group on the benzothiophene ring can also be used as a handle for further derivatization, although demethylation procedures using reagents like boron tribromide (BBr₃) are sometimes required to yield the final active hydroxy compound. nih.gov

Application as Chemical Probes for Dissecting Kinase Biology

Hydroxybenzothiophene amides have proven to be valuable chemical probes for studying the function and regulation of protein kinases. Their ability to inhibit specific kinases allows researchers to dissect complex signaling pathways. A significant focus has been on kinases that are overexpressed or hyperactivated in cancer, such as those in the Clk, Dyrk, and haspin families. nih.govtandfonline.com

Certain 5-hydroxybenzothiophene amide derivatives have demonstrated selective inhibition towards haspin, an atypical serine/threonine kinase involved in cell division. nih.govtandfonline.com Other derivatives have been developed as potent, multi-target inhibitors. For example, the hydrazide derivative, compound 16b , was identified as a potent inhibitor of a panel of kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A. nih.govtandfonline.com The inhibitory activity of this compound, detailed in the table below, highlights its utility as a probe to simultaneously investigate the roles of these kinases in cellular processes. nih.govtandfonline.com

The Dyrk family of kinases, particularly Dyrk1A, is implicated in neurodevelopmental disorders and has a significant role in the proliferation and migration of certain cancer cells, making inhibitors of this kinase valuable research tools. nih.govnih.gov Similarly, Clk kinases are involved in the regulation of pre-mRNA splicing, and their inhibition can suppress cell growth and induce apoptosis. tandfonline.com By using potent and characterized inhibitors like the hydroxybenzothiophene amides, researchers can effectively probe the specific contributions of these kinases to both normal physiology and disease states.

| Target Kinase | IC₅₀ (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Data sourced from a study on 5-hydroxybenzothiophene derivatives. nih.govtandfonline.com

Utility in Target Deconvolution and Cellular Pathway Elucidation Studies

While specific target deconvolution studies for hydroxybenzothiophene amides are not extensively detailed in the provided context, their activity profile as multi-kinase inhibitors is instrumental in elucidating cellular pathways. The identification of a compound's multiple targets is a form of target elucidation that helps explain its broad biological effects. For instance, when a compound like 16b inhibits several kinases (Clk, Dyrk, DRAK1, haspin), it suggests that its observed cellular effects, such as cell cycle arrest or apoptosis, may result from the simultaneous modulation of multiple signaling nodes rather than a single pathway. nih.gov

This multi-target profile allows for the investigation of pathway crosstalk and redundancy. For example, the inhibition of both Dyrk1A, which plays a role in glioma cell migration, and haspin, which is critical for mitosis, by the same molecule can help in understanding the interconnectedness of cell proliferation and motility in cancer. nih.gov In some research contexts, target deconvolution is performed using mutant cell lines that overexpress specific kinases to identify the primary target of a novel inhibitor. researchgate.net While not explicitly applied to hydroxybenzothiophene amides in the available literature, this approach could be used to confirm their primary targets and uncover new ones, thereby further clarifying their mechanism of action and impact on cellular signaling networks.

Preclinical In Vitro and Ex Vivo Models for Investigating Biological Efficacy (excluding human clinical trials)

The biological efficacy of hydroxybenzothiophene amides has been investigated in various preclinical in vitro models, primarily using cancer cell lines. These studies are crucial for establishing proof-of-concept before any further development.

Derivatives of 5-hydroxybenzothiophene have demonstrated broad-spectrum anticancer activity in vitro. nih.gov Compound 16b , a hydrazide derivative, was shown to inhibit the growth of several human cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), U87MG (glioblastoma), and HeLa (cervical cancer). nih.govtandfonline.com Its most potent activity was observed against the U87MG glioblastoma cells. nih.govtandfonline.com

Further mechanistic studies in U87MG cells revealed that compound 16b induces G2/M cell cycle arrest and promotes apoptosis. nih.govtandfonline.com It also effectively inhibited the migration of these glioblastoma cells, a critical process in cancer metastasis. nih.gov These findings suggest that the compound's efficacy stems from its ability to disrupt multiple core processes required for tumor growth and spread. nih.govtandfonline.com In a similar vein, other benzothiophene derivatives, specifically α-hydroxy-α-benzothiophenyl-methylphosphonates, have also been tested for cytotoxic effects against a panel of cancer cell lines including U266 myeloma, A2058 melanoma, HT-29 colon, and EBC-1 lung cancer cells, with several molecules showing significant activity. mdpi.com

| Cell Line | Cancer Type | Reported Effect |

|---|---|---|

| U87MG | Glioblastoma | Highest growth inhibition (IC₅₀ = 7.2 μM), G2/M cell cycle arrest, apoptosis induction, migration inhibition |

| HCT-116 | Colon Carcinoma | Growth inhibition |

| A549 | Lung Carcinoma | Growth inhibition |

| HeLa | Cervical Carcinoma | Growth inhibition |

Data sourced from studies on the biological efficacy of 5-hydroxybenzothiophene derivatives. nih.govtandfonline.com

Advanced Research Methodologies and Analytical Techniques

Biochemical Kinase Assays for Inhibitory Potency Determination (e.g., Cell-Free IC50 Measurements)

Biochemical kinase assays are fundamental in determining the direct inhibitory effect of hydroxybenzothiophene amides on specific protein kinases. These cell-free assays measure the concentration of the compound required to inhibit 50% of the kinase's enzymatic activity, a value known as the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency and selectivity.

In a notable study, a series of 5-hydroxybenzothiophene derivatives, including amide-containing compounds, were evaluated for their inhibitory activity against a panel of kinases. nih.gov The 5-hydroxybenzothiophene amide derivatives, specifically compounds 4, 6, 7, and 10, demonstrated selective inhibition towards haspin kinase. nih.gov In contrast, a hydrazide derivative, compound 16b, exhibited potent multi-target kinase inhibition. nih.gov The IC50 values for this compound were determined to be 11 nM against Clk4, 87 nM against DRAK1, 125.7 nM against haspin, 163 nM against Clk1, 284 nM against Dyrk1B, and 353.3 nM against Dyrk1A. nih.gov These findings highlight the potential of the hydroxybenzothiophene scaffold for developing both selective and multi-targeted kinase inhibitors. nih.gov

Table 1: Inhibitory Potency (IC50) of Hydroxybenzothiophene Hydrazide Derivative 16b against Various Kinases

| Kinase | IC50 (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

Data sourced from a study on 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors. nih.gov

Cell-Based Assays for Proliferation, Viability, and Phenotypic Changes (e.g., GI50 values)

Cell-based assays are essential for evaluating the biological effects of hydroxybenzothiophene amides in a cellular context. These assays measure various parameters, including cell proliferation, viability, and phenotypic changes, to determine the compound's efficacy at a cellular level. The 50% growth inhibition (GI50) value is a common metric derived from these assays, representing the concentration of a compound that inhibits cell growth by 50%.

The multi-kinase inhibitor, the 5-hydroxybenzothiophene hydrazide derivative 16b, was assessed for its anti-proliferative activity across a panel of cancer cell lines. nih.gov This compound demonstrated broad-spectrum anticancer activity, inhibiting the growth of HCT-116, A549, U87MG, and HeLa cells. nih.gov The most significant growth inhibition was observed in the U87MG glioblastoma cell line, with a GI50 value of 7.2 μM. nih.gov Further investigation into its mechanism of action in U87MG cells revealed that compound 16b induces G2/M cell cycle arrest, apoptosis, and inhibits cell migration. nih.govnih.gov

Table 2: Growth Inhibitory (GI50) Activity of Hydroxybenzothiophene Hydrazide Derivative 16b in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (μM) |

|---|---|---|

| U87MG | Glioblastoma | 7.2 |

| HCT-116 | Colon Carcinoma | >10 |

| A549 | Lung Carcinoma | >10 |

| HeLa | Cervical Cancer | >10 |

Data sourced from a study on the anti-cancer potential of 5-hydroxybenzothiophene derivatives. nih.gov

Proteomic Approaches for Target Engagement and Downstream Pathway Analysis

While specific proteomic studies on hydroxybenzothiophene amides are not extensively documented in the available literature, this methodology offers powerful tools for understanding their mechanism of action. Proteomic approaches can be employed to identify the direct targets of a compound within the complex cellular environment and to analyze the subsequent changes in protein expression and signaling pathways.

Techniques such as chemical proteomics, which often utilize affinity-based probes or activity-based probes, can be used to pull down the protein targets that directly interact with a hydroxybenzothiophene amide. Furthermore, global quantitative proteomics, using methods like mass spectrometry, can provide a comprehensive overview of how the cellular proteome responds to compound treatment. This can reveal downstream effects on signaling pathways, cellular processes, and potential off-target effects. For instance, phosphoproteomics, a sub-discipline of proteomics, can specifically map the changes in protein phosphorylation, which is highly relevant for kinase inhibitors like hydroxybenzothiophene amides.

Gene Expression Profiling in Response to Compound Treatment in Cellular Models

Gene expression profiling is another powerful technique for elucidating the cellular response to treatment with hydroxybenzothiophene amides. By analyzing changes in the transcriptome—the complete set of RNA transcripts—researchers can gain insights into the biological pathways modulated by the compound.

Structural Biology Techniques (e.g., X-ray Co-crystallography of Ligand-Kinase Complexes)

Structural biology techniques, particularly X-ray crystallography, are indispensable for understanding the molecular basis of the interaction between a ligand, such as a this compound, and its protein target. researchgate.net By determining the three-dimensional structure of the ligand-kinase complex at atomic resolution, researchers can visualize the precise binding mode of the inhibitor.

This information is crucial for structure-activity relationship (SAR) studies, as it reveals the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency and selectivity. frontiersin.org The insights gained from X-ray co-crystal structures can guide the rational design of more potent and selective inhibitors. While co-crystal structures of hydroxybenzothiophene amides with their kinase targets have not been widely reported, this technique remains a critical tool for the optimization of this class of compounds as kinase inhibitors. researchgate.net

Future Directions and Emerging Research Challenges

Development of Highly Selective Kinase Inhibitors within the Hydroxybenzothiophene Amide Class

A primary challenge in kinase inhibitor development is achieving high selectivity for the target kinase over the vast landscape of the human kinome, which comprises over 500 members. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window. Future research on hydroxybenzothiophene amides must prioritize the design of derivatives with exquisite selectivity.

Recent studies have shown that certain 5-hydroxybenzothiophene derivatives can act as multi-target kinase inhibitors, while others display a more selective profile. nih.govtandfonline.com For instance, the 5-hydroxybenzothiophene amide derivatives designated as compounds 4 , 6 , 7 , and 10 showed selective inhibition toward haspin kinase. nih.govtandfonline.com Haspin is a crucial regulator of chromosome alignment and segregation during mitosis, making it an attractive target for cancer therapy. nih.gov In contrast, other derivatives, such as the hydrazide 16b , exhibited potent multi-target kinase inhibition against a panel of kinases. nih.govtandfonline.comnih.gov

The development of highly selective inhibitors will require a deep understanding of the structural determinants of binding for each kinase. Structure-activity relationship (SAR) studies, aided by co-crystal structures of inhibitors bound to their target kinases, will be instrumental. This "scaffold hopping" strategy, replacing a core molecular structure while retaining key pharmacophoric moieties, could lead to novel inhibitors with improved potency and selectivity. nih.gov The goal is to modify the this compound core to maximize interactions with unique features of the target kinase's ATP-binding pocket while minimizing interactions with those of other kinases.

Table 1: Multi-Kinase Inhibition Profile of Compound 16b

| Kinase Target | IC50 (nM) |

|---|---|

| Clk4 | 11 |

| DRAK1 | 87 |

| Haspin | 125.7 |

| Clk1 | 163 |

| Dyrk1B | 284 |

| Dyrk1A | 353.3 |

This table presents the half-maximal inhibitory concentration (IC50) values for the 5-hydroxybenzothiophene hydrazide derivative 16b against a panel of kinases, demonstrating its multi-target inhibitory activity. Data sourced from a 2024 study on 5-hydroxybenzothiophene derivatives. nih.govtandfonline.com

Exploration of Novel Kinase Targets Beyond Currently Investigated Families

While initial research has focused on kinases like Clk, Dyrk, DRAK1, and haspin, the therapeutic potential of the this compound scaffold may extend to other kinase families. nih.govnih.gov A crucial future direction is the systematic screening of these compounds against a broad panel of kinases to identify novel, high-value targets.

The kinases already identified are implicated in critical cellular processes relevant to cancer:

Clk (CDC-like kinase) family (Clk1, Clk4) : These are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. nih.gov

Dyrk (dual-specificity tyrosine-phosphorylation-regulated kinase) family (Dyrk1A, Dyrk1B) : These kinases have roles in cell cycle control and proliferation. nih.gov

DRAK1 (DAP kinase-related apoptosis-inducing protein kinase 1) : As its name suggests, it is involved in apoptosis (programmed cell death).

Haspin : This atypical kinase is essential for mitosis, and its inhibition can halt cell division. nih.gov

Expanding the target space requires comprehensive profiling against the human kinome. This would not only uncover new potential anticancer applications but could also reveal opportunities in other therapeutic areas, such as inflammatory or neurodegenerative diseases, where specific kinases play a pathological role. Identifying a compound with a unique polypharmacology profile—inhibiting a specific set of kinases that drive a particular disease—could be a powerful therapeutic strategy. researchgate.net

Innovative and Scalable Synthetic Methodologies for Complex Derivatives

The ability to rapidly generate a diverse library of this compound derivatives is essential for comprehensive structure-activity relationship (SAR) studies. Current synthetic procedures involve steps like Stobbe condensation, Friedel-Crafts cyclization, and standard amide coupling reactions. nih.govresearchgate.net For example, a general procedure for synthesizing 5-hydroxybenzo[b]thiophene-2-amide derivatives involves dissolving an intermediate in DMF, adding coupling agents like EDC and DMAP, and then reacting it with an appropriate amine. nih.gov

While effective at a laboratory scale, a key challenge is developing more innovative and scalable synthetic methodologies. Future research should focus on:

Efficiency and Scalability : Developing synthetic routes that are shorter, higher-yielding, and amenable to large-scale production. This is critical for advancing promising compounds into later-stage preclinical and clinical development.

Diversity-Oriented Synthesis : Creating synthetic strategies that allow for the easy introduction of a wide range of chemical groups at multiple positions on the this compound scaffold. This will accelerate the exploration of the chemical space and the optimization of lead compounds.

Novel Coupling Chemistries : Exploring new methods for amide bond formation or for the synthesis of the core benzothiophene (B83047) ring system that may be more robust or tolerate a wider range of functional groups. nih.gov The use of isosteric replacements for the amide bond, such as triazoles or oxadiazoles, could also be explored to improve pharmacokinetic properties. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization for Kinase Inhibition Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize kinase inhibitor discovery and offers a significant opportunity for advancing the this compound class. nih.govrsc.org These computational tools can accelerate the drug discovery pipeline by processing vast datasets to identify patterns that are not readily apparent to human researchers. nih.gov

Key applications of AI/ML in this context include:

Predictive Modeling : Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the potency and selectivity of new this compound designs before they are synthesized. nih.gov This can help prioritize the most promising candidates, saving time and resources.

Virtual Screening : Using machine learning algorithms to screen massive virtual libraries of compounds to identify novel molecules based on the hydroxybenzothiophene scaffold that are predicted to bind to a specific kinase target. nih.gov

De Novo Design : Employing generative models to design entirely new molecules with desired properties. These models can learn the underlying chemical principles from existing kinase inhibitors and generate novel this compound derivatives optimized for potency, selectivity, and drug-like properties. nih.gov

Resistance Prediction : Training AI models on data from resistant and sensitive cancer cell lines to predict which mutations might confer resistance to a given inhibitor. This could guide the design of next-generation inhibitors that can overcome known resistance mechanisms. nih.gov

Target Identification : Using network-based AI approaches to analyze biological data and identify novel kinase targets for which hydroxybenzothiophene amides might be effective. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing Hydroxybenzothiophene amide derivatives, and how are they characterized?

this compound derivatives can be synthesized via nucleophilic substitution or condensation reactions. For example, thiophene acetic acid derivatives are functionalized with amide groups through coupling reagents like EDC/HOBt or via direct acylation. Characterization typically involves nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C spectra), mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment .

Example Synthesis Table:

| Derivative Name | Key Reagents | Characterization Methods |

|---|---|---|

| 2-(4-Tert-Bu-benzoylamino)-... | Benzoyl chloride, DMF | H NMR, ESI-MS, HPLC |

| 5-(4-Cl-benzoylamino)-... | 4-Chlorobenzoyl chloride | C NMR, HRMS, TLC |

Q. Which analytical techniques are suitable for quantifying this compound in biological samples?

Solid-phase extraction (SPE) coupled with HPLC–MS/MS is the gold standard for quantifying this compound in urine or plasma. For example, SPE using C18 cartridges followed by reverse-phase chromatography (ACN/water gradient) and tandem MS detection in multiple reaction monitoring (MRM) mode ensures sensitivity (LOD < 1 ng/mL) and specificity. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Key Biomarkers Analyzed:

- Oxidative stress markers (e.g., 8-OHdG, HNE-MA).

- Nitrative stress markers (e.g., 3-nitrotyrosine).

Advanced Research Questions

Q. How does dual inhibition of Clk1 and Dyrk1A by this compound derivatives enhance pre-mRNA splicing modulation?

Dual kinase inhibition disrupts phosphorylation-dependent splicing factor regulation. Clk1 phosphorylates SR proteins to promote spliceosome assembly, while Dyrk1A modulates alternative splicing sites. Co-inhibition synergistically reduces splicing fidelity, as shown by RNA-seq analysis of model transcripts (e.g., TRA2B), with EC values < 1 µM. Ligand efficiency (>0.45) is optimized by balancing hydrophobic interactions and hydrogen bonding in the kinase ATP-binding pocket .

Mechanistic Insights:

| Kinase | Role in Splicing | Inhibitor IC (nM) |

|---|---|---|

| Clk1 | Phosphorylates SR proteins | 12 ± 3 |

| Dyrk1A | Regulates splice site choice | 8 ± 2 |

Q. What strategies improve ligand efficiency while maintaining dual Clk/Dyrk inhibition in this compound analogs?

Structure-activity relationship (SAR) studies highlight: